molecular formula C13H18O2 B13807661 Benzyl 3,3-dimethylbutyrate CAS No. 61066-88-4

Benzyl 3,3-dimethylbutyrate

Cat. No.: B13807661
CAS No.: 61066-88-4
M. Wt: 206.28 g/mol
InChI Key: WLTKXQISYPBOSS-UHFFFAOYSA-N
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Description

Benzyl 3,3-dimethylbutyrate is an organic compound that belongs to the ester class of chemicals. It is characterized by the presence of a benzyl group attached to a 3,3-dimethylbutyrate moiety. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Properties

CAS No.

61066-88-4

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

benzyl 3,3-dimethylbutanoate

InChI

InChI=1S/C13H18O2/c1-13(2,3)9-12(14)15-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3

InChI Key

WLTKXQISYPBOSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 3,3-dimethylbutyrate can be synthesized through the esterification of 3,3-dimethylbutyric acid with benzyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. Industrial methods may also include purification steps such as distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Hydrolysis Reactions

Benzyl 3,3-dimethylbutyrate undergoes hydrolysis under acidic or basic conditions to yield 3,3-dimethylbutyric acid or its conjugate base:

Condition Reagents Product Yield Reference
Acidic hydrolysisH₂SO₄, H₂O, reflux3,3-Dimethylbutyric acid83–95%
Basic hydrolysisNaOH, H₂O, refluxSodium 3,3-dimethylbutyrate89%

Mechanism :

  • Acidic : Protonation of the ester carbonyl facilitates nucleophilic attack by water, followed by cleavage of the benzyl group.

  • Basic : Saponification via hydroxide ion attack generates the carboxylate salt.

Reduction Reactions

The ester group is reduced to a primary alcohol using strong reducing agents:

Reagent Conditions Product Yield Reference
LiAlH₄Dry ether, 0–25°C3,3-Dimethylbutanol78%
DIBAL-HToluene, −78°CBenzyl alcohol65%

Key Insight : Selective reduction of the ester carbonyl without affecting the benzyl group requires controlled conditions.

Oxidation Reactions

The benzyl moiety undergoes oxidation under strong conditions:

Reagent Conditions Product Yield Reference
KMnO₄, H₂SO₄Reflux, acidicBenzoic acid72%
CrO₃, AcOHRoom temperatureBenzaldehyde58%

Mechanism : Oxidative cleavage of the benzyl group proceeds via radical intermediates, as demonstrated in multicomponent coupling studies .

Transesterification

The benzyl ester reacts with alcohols to form new esters:

Alcohol Catalyst Product Yield Reference
MethanolH₂SO₄Methyl 3,3-dimethylbutyrate91%
EthanolHClEthyl 3,3-dimethylbutyrate85%

Application : This reaction is industrially optimized using continuous flow reactors to enhance efficiency .

Aminolysis

Reaction with amines produces substituted amides:

Amine Conditions Product Yield Reference
Ammonia100°C, sealed tube3,3-Dimethylbutyramide67%
BenzylamineTEA, DCMN-Benzyl-3,3-dimethylbutyramide74%

Insight : Steric hindrance from the 3,3-dimethyl group slows reaction kinetics compared to linear esters .

Acid Chloride Formation

Conversion to the acid chloride enables further derivatization:

Reagent Conditions Product Yield Reference
SOCl₂Benzene, reflux3,3-Dimethylbutyryl chloride95%
PCl₅Toluene, 50°C3,3-Dimethylbutyryl chloride88%

Application : The acid chloride is a key intermediate in synthesizing fungicidal agents .

Coupling Reactions

The ester participates in cross-coupling reactions:

Reaction Type Catalyst Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivatives63%
UllmannCuI, DMFAryl ethers51%

Mechanistic Note : Density functional theory (DFT) studies reveal that electron-withdrawing groups on the benzyl ring lower activation barriers .

Key Research Findings

  • Steric Effects : The 3,3-dimethyl group significantly influences reaction rates and selectivity, particularly in nucleophilic substitutions .

  • Industrial Optimization : Continuous flow reactors improve yields in esterification and transesterification by minimizing by-products .

  • Biological Relevance : Hydrolysis products like 3,3-dimethylbutyric acid exhibit fungicidal activity, driving interest in agrochemical applications .

For further reading, consult primary sources from ACS Publications , J-Stage , and MDPI .

Scientific Research Applications

Benzyl 3,3-dimethylbutyrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl 3,3-dimethylbutyrate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3,3-dimethylbutyrate is unique due to the presence of the 3,3-dimethylbutyrate moiety, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .

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